molecular formula C22H30O2 B12434046 2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal

2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal

Cat. No.: B12434046
M. Wt: 326.5 g/mol
InChI Key: LPQTVWXHLFRUNM-ZRFCQXGJSA-N
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Description

2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal is a complex organic compound with a steroidal structure. It is characterized by its multi-ring system and the presence of functional groups such as ketones and aldehydes. This compound is of significant interest in the fields of organic chemistry and biochemistry due to its structural complexity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal typically involves multiple steps, starting from simpler steroidal precursors One common approach is the oxidation of a steroidal alcohol to form the corresponding ketone, followed by a series of ring-closing reactions to form the cyclopenta[a]phenanthrene structure

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar multi-step processes. The key to efficient industrial production is optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity. Advanced techniques like continuous flow synthesis and automated reaction monitoring can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The ketone and aldehyde groups can be reduced to form alcohols.

    Substitution: Functional groups on the steroidal rings can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary and secondary alcohols.

    Substitution: Formation of various substituted steroidal derivatives.

Scientific Research Applications

2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal has several scientific research applications, including:

    Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anti-cancer properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of hormonal disorders.

    Industry: Utilized in the synthesis of other complex steroidal compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s steroidal structure allows it to bind to steroid hormone receptors, modulating their activity and influencing various biological pathways. Additionally, its functional groups can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A naturally occurring steroid hormone with a similar multi-ring structure.

    Cortisol: Another steroid hormone with anti-inflammatory properties.

    Estradiol: A steroidal estrogen with a similar core structure but different functional groups.

Uniqueness

2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity. Its structural complexity and potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H30O2

Molecular Weight

326.5 g/mol

IUPAC Name

2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]propanal

InChI

InChI=1S/C22H30O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h8,10,12-14,17-20H,4-7,9,11H2,1-3H3/t14?,17-,18+,19-,20-,21-,22+/m0/s1

InChI Key

LPQTVWXHLFRUNM-ZRFCQXGJSA-N

Isomeric SMILES

CC(C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C

Canonical SMILES

CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)C=CC34C)C

Origin of Product

United States

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